molecular formula C₁₇H₁₃NO₈S₂ B043443 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid CAS No. 32266-60-7

4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid

Cat. No.: B043443
CAS No.: 32266-60-7
M. Wt: 423.4 g/mol
InChI Key: DUCCKQSNXPFEGT-UHFFFAOYSA-N
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Description

A highly sensitive reagent for testing boron.

Scientific Research Applications

  • Antimicrobial Activity : Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, which are structurally related, have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Rajesh Kumar et al., 2012).

  • Azo Dye Stability : Research on azo dyes closely related to 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid indicates that these compounds can have stable trans and unique cis azo forms, influencing their application in dye and pigment industries (S. Tauro & E. Coutinho, 2000).

  • Polyelectrolyte Proton Exchange Membranes : Novel stilbene-containing diamines synthesized from compounds similar to this compound have been used to create sulfonated polyimide membranes. These membranes exhibit improved solubility and ion exchange capacity, making them suitable for applications in fuel cells (Gulshan Dhra et al., 2021).

  • Chemotherapeutic Effects : Compounds like para-amino-benzene-sulfonamide, structurally related to the acid , have demonstrated promising effects in treating infections, suggesting potential for clinical trials (P. Long & E. A. Bliss, 1937).

  • Fuel Cell Membrane Applications : Sulfonated aromatic copolyimides, synthesized using components similar to this compound, exhibit high thermal stability and ion exchange capacity. These properties are essential for fuel cell membranes, indicating a significant potential application in this field (A. Rabiee et al., 2008).

  • Biomedical Applications : Schiff bases and their metal complexes derived from compounds structurally similar to this compound have shown potential in biomedical applications (M. Tunçel & S. Serin, 2006).

Mechanism of Action

Target of Action

Azomethine H is primarily used as a reagent for the determination of boron . Boron is the primary target of Azomethine H, and it plays a crucial role in various biological processes, including cell wall synthesis and metabolism in plants .

Mode of Action

Azomethine H interacts with its target, boron, through a process known as complex formation . This involves the coupling of Azomethine H with an aromatic hydroxyaldehyde, such as salicylaldehyde, due to the catalytic effect when boron is present . The condensation reaction is completed quickly, within 15 minutes .

Biochemical Pathways

Azomethine H is part of the azomethine ylides, which are nitrogen-based 1,3-dipoles . They are used in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles, including pyrrolidines and pyrrolines . These reactions are highly stereo- and regioselective, and have the potential to form four new contiguous stereocenters .

Pharmacokinetics

It is known that the compound exhibits high thermal stability . This suggests that it may have good stability in the body, which could potentially enhance its bioavailability.

Result of Action

The primary result of Azomethine H’s action is the formation of a boron-Azomethine H complex . This complex can be used for the colorimetric determination of boron in various samples, including soil and plants . The formation of this complex is a crucial step in the analytical procedures that utilize Azomethine H.

Action Environment

The action of Azomethine H can be influenced by various environmental factors. For instance, the presence of ammonium ions can accelerate the formation of the boron complex . Additionally, the pH conditions can also affect the complex formation process . Therefore, the action, efficacy, and stability of Azomethine H can be significantly influenced by the environmental conditions in which it is used.

Biochemical Analysis

Biochemical Properties

Azomethine H interacts with various biomolecules in biochemical reactions. It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been found to have a significant fluorescence quenching at 424 nm after its binding with Fe3+ in 100% aqueous solution at pH=7.0 .

Cellular Effects

Azomethine H has shown significant effects on various types of cells. For instance, benzidine-based azomethine derivatives have shown a significant effect on the human breast cancer cell line (MDA-MB-231) .

Molecular Mechanism

The molecular mechanism of Azomethine H involves the formation of the azomethine derivatives, which is confirmed by the occurrence of signals typical for the imine bond . The formation of these derivatives is a key part of how Azomethine H exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, Azomethine H shows high thermal stability . This stability is crucial for its long-term effects on cellular function in both in vitro and in vivo studies.

Properties

IUPAC Name

4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO8S2/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14/h1-9,19-20H,(H,21,22,23)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCCKQSNXPFEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5941-07-1 (mono-hydrochloride salt)
Record name Azomethine H
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DSSTOX Substance ID

DTXSID00954074
Record name 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid
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Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow or orange powder or crystals; [Thermo Scientific MSDS]
Record name Azomethine H
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CAS No.

32266-60-7, 5941-07-1
Record name Azomethine H
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Record name Azomethine H
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Record name 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid
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Record name Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate
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Record name 4-hydroxy-5-[[(2-hydroxyphenyl)methylene]amino]naphthalene-2,7-disulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid
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4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid
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4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid
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4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid
Reactant of Route 5
4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid
Reactant of Route 6
4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid
Customer
Q & A

Q1: What makes Azomethine-H a suitable reagent for boron determination?

A1: Azomethine-H reacts with boric acid in weakly acidic solutions to form a stable, yellow-colored complex. [] This complex exhibits strong absorbance at a specific wavelength (around 415 nm), allowing for quantitative determination of boron concentration using spectrophotometry. [, ]

Q2: Does temperature affect boron determination using Azomethine-H?

A3: Yes, temperature significantly impacts the accuracy and precision of boron determination using Azomethine-H. [] Maintaining a consistent temperature between 15°C and 20°C during color development and absorbance measurement is crucial for reliable results. []

Q3: What are some challenges in using Azomethine-H for boron determination?

A4: Interference from other ions, especially fluoride, aluminum, ferric, and cupric ions, can affect the accuracy of boron determination. [] Furthermore, the presence of organic matter can also interfere with the analysis. [, ]

Q4: Can Azomethine-H be used for on-site environmental monitoring of boron?

A6: Yes, the Azomethine-H UV-Vis-based method offers a low-cost and user-friendly approach suitable for routine analysis and on-site monitoring of boron in complex matrices like leachates from sanitary landfills. []

Q5: How does the Azomethine-H UV-Vis method compare to techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) for boron determination?

A7: While ICP-OES is a powerful technique, the Azomethine-H UV-Vis method exhibits better precision and accuracy for boron determination in both simple and complex matrices. [] This, coupled with its cost-effectiveness and ease of operation, makes it a suitable alternative for routine analysis. []

Q6: How is Azomethine-H used in high-performance liquid chromatography (HPLC)?

A10: Azomethine-H can be used as a precolumn derivatizing agent for boron determination in complex matrices like steel using reversed-phase HPLC. [] This method allows for sensitive and selective determination of trace amounts of boron. []

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